molecular formula C6H3F3N2 B12978134 3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole

3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B12978134
M. Wt: 160.10 g/mol
InChI Key: FUOZMNALSLOXME-UHFFFAOYSA-N
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Description

3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with an ethynyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 3-bromo-1-(trifluoromethyl)-1H-pyrazole with an ethynylating agent under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as palladium(II) chloride or palladium(0) complexes. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under basic conditions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can form covalent bonds with active site residues, while the trifluoromethyl group enhances the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-1-(trifluoromethyl)-1H-pyrazole is unique due to the presence of both an ethynyl group and a trifluoromethyl group on a pyrazole ring. This combination imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C6H3F3N2

Molecular Weight

160.10 g/mol

IUPAC Name

3-ethynyl-1-(trifluoromethyl)pyrazole

InChI

InChI=1S/C6H3F3N2/c1-2-5-3-4-11(10-5)6(7,8)9/h1,3-4H

InChI Key

FUOZMNALSLOXME-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NN(C=C1)C(F)(F)F

Origin of Product

United States

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